5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid
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Overview
Description
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is a novel compound with a molecular formula of C11H13NO4S and a molecular weight of 255.29 g/mol. This compound, commonly referred to as MOTCA, is part of the thiophene family, which is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is typically carried out under controlled conditions to ensure the formation of the desired thiophene derivative.
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, often utilizes the Gewald reaction . This method is favored for its efficiency and ability to produce high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-substituted thiophene derivatives: These compounds share a similar thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
3-substituted thiophene derivatives: Similar to 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, these compounds have substitutions at the 3-position, affecting their reactivity and applications.
Uniqueness
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid stands out due to its unique combination of a thiophene ring with an oxolane-2-amido group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6-5-7(11(14)15)10(17-6)12-9(13)8-3-2-4-16-8/h5,8H,2-4H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGDNJVUTLVOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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